Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C8H12N2O2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in various research studies . For instance, one study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 168.2 . It has a boiling point of 256°C at 760 mmHg . The compound is stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate derivatives have been utilized in the synthesis of novel compounds with potential for biological applications. For instance, solvent and copper ion-induced synthesis methods have been used to create pyridyl-pyrazole-3-one derivatives, showcasing the structural versatility and potential of these compounds in chemical synthesis (Huang et al., 2017). Similarly, structural and spectral investigations of related pyrazole carboxylic acid derivatives have been conducted, combining experimental and theoretical studies to understand the molecular structure and properties of these compounds (Viveka et al., 2016).
Coordination Chemistry
In coordination chemistry, this compound and its derivatives have been used to synthesize coordination complexes with metals like copper, cobalt, and zinc. These studies not only reveal the coordination behavior of these organic molecules but also their potential in creating intricate molecular architectures with diverse properties (Radi et al., 2015).
Luminescence and Thermal Properties
The synthesis of metal coordination polymers using pyrazole carboxylate derivatives has been explored, revealing insights into the structural diversity and properties of these compounds. Such studies have also delved into the thermal and luminescence properties of the synthesized coordination polymers, indicating potential applications in material science (Cheng et al., 2017).
Biological Activity Screening
The biological activity of this compound derivatives has been a subject of study, with research screening for activities such as cytotoxicity against various cancer cell lines. This research highlights the potential therapeutic applications of these compounds (Huang et al., 2017).
Antimicrobial and Antitumor Screening
Synthesis and screening for antimicrobial and antitumor activities have been conducted on various pyrazole carboxylate derivatives. These studies contribute valuable information on the medicinal chemistry of these compounds and their potential in drug development (Siddiqui et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate is a complex organic compound with potential biological activity . .
Mode of Action
It’s known that the compound can interact with various biological targets, potentially leading to changes in cellular processes .
Action Environment
Like many other organic compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular regulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, thereby impacting overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with transporters such as ABC transporters can affect its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
methyl 2,4,5-trimethylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUDOHHJNZEDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665313 | |
Record name | Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773136-70-2 | |
Record name | Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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